4-Chloro-2-methyl-5-nitroquinazoline
Overview
Description
4-Chloro-2-methyl-5-nitroquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound this compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 2nd position, and a nitro group at the 5th position on the quinazoline ring.
Preparation Methods
The synthesis of 4-Chloro-2-methyl-5-nitroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-chlorobenzoic acid and formamide.
Cyclization: The mixture is aerated with nitrogen and refluxed at 160°C for 1.5 hours to form the quinazoline ring.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-2-methyl-5-nitroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-methyl-5-nitroquinazoline has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer agents targeting tyrosine kinases.
Biological Studies: The compound is used in studies investigating the biological activities of quinazoline derivatives, such as antibacterial, antifungal, and anti-inflammatory properties.
Industrial Applications: It is utilized in the development of novel materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-5-nitroquinazoline involves its interaction with specific molecular targets. For instance, in anticancer applications, it targets tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By inhibiting these enzymes, the compound can effectively halt the progression of cancer cells .
Comparison with Similar Compounds
4-Chloro-2-methyl-5-nitroquinazoline can be compared with other quinazoline derivatives, such as:
4,7-Dichloro-6-nitroquinazoline: Similar in structure but with an additional chloro group at the 7th position.
2-Methyl-5-nitroquinazolin-4-one: Lacks the chloro group at the 4th position but retains the nitro and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-methyl-5-nitroquinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c1-5-11-6-3-2-4-7(13(14)15)8(6)9(10)12-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUBZLWSXCZTGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591942 | |
Record name | 4-Chloro-2-methyl-5-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827031-53-8 | |
Record name | 4-Chloro-2-methyl-5-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.